Product packaging for Pentadec-14-en-1-ol(Cat. No.:CAS No. 16346-16-0)

Pentadec-14-en-1-ol

Cat. No.: B3108018
CAS No.: 16346-16-0
M. Wt: 226.4 g/mol
InChI Key: QXJGFMOPNSNODQ-UHFFFAOYSA-N
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Description

Pentadec-14-en-1-ol is a high-purity unsaturated fatty alcohol of significant interest in chemical and biochemical research. With the molecular formula C15H30O and a molecular weight of 226.3981 g/mol, this compound is characterized by a long hydrocarbon chain terminating in a hydroxyl group at one end and an unsaturated double bond at the 14-position (C14-C15) at the other, as defined by its SMILES structure, C(CCCCCCCCCCCCC=C)O . This unique structure, featuring a hydrophilic head and a hydrophobic tail with a site of unsaturation, makes it a valuable intermediate in organic synthesis and a subject of study in lipidomics. Researchers utilize this compound as a key starting material or building block for the synthesis of more complex molecules, such as its corresponding acid, 14-Pentadecenoic acid (CAS 17351-34-7), and various esters . Its applications extend to the investigation of lipid bilayer properties, membrane fluidity, and the development of novel surfactants or bio-lubricants. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O B3108018 Pentadec-14-en-1-ol CAS No. 16346-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadec-14-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJGFMOPNSNODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pentadec 14 En 1 Ol and Its Analogs

Chemo- and Regioselective Total Synthesis of Pentadec-14-en-1-ol

Achieving the precise structure of this compound necessitates control over both the carbon chain assembly and the placement of the terminal alkene and primary alcohol.

Synthetic strategies for constructing molecular frameworks can broadly be categorized into linear and convergent approaches.

While specific literature detailing the convergent or linear synthesis of the this compound scaffold itself is not extensively covered in the provided search results, these fundamental strategies underpin the construction of such long-chain molecules.

Lactones, cyclic esters, serve as valuable precursors in organic synthesis due to the inherent reactivity of the ester functionality. ω-Pentadecalactone, a 15-membered lactone, is one such precursor wikipedia.org.

Synthesis of ω-Pentadecalactone: ω-Pentadecalactone can be synthesized through methods such as the ring expansion of cyclotetradecanone (B1616220) or the depolymerization of polyesters derived from 15-hydroxypentadecanoic acid wikipedia.org.

Elaboration to this compound: The lactone ring of ω-pentadecalactone can be opened and reduced to a diol, specifically pentadecane-1,15-diol, using potent reducing agents like lithium aluminum hydride (LiAlH4) libretexts.orgmasterorganicchemistry.com. To obtain this compound from this diol, a sequence involving selective protection of one hydroxyl group, conversion of the other to a suitable leaving group, and subsequent elimination to form the terminal alkene would be necessary. Alternatively, modifications to the precursor 15-hydroxypentadecanoic acid to introduce the terminal alkene before lactonization or reduction could also be envisioned.

The introduction of the terminal double bond (C14=C15) in this compound is often achieved through olefination reactions.

Wittig Reaction: The Wittig reaction is a cornerstone methodology for converting carbonyl compounds (aldehydes and ketones) into alkenes wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. It involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine (B44618) oxide wikipedia.orgmasterorganicchemistry.com. The stereochemical outcome (E or Z isomer) can be influenced by the nature of the ylide and reaction conditions wikipedia.orgorganic-chemistry.org. For this compound, a methylene (B1212753) ylide (Ph3P=CH2) would typically react with a precursor such as pentadecanal (B32716) or pentadecan-14-one to install the terminal C14=C15 double bond wikipedia.orgmasterorganicchemistry.com.

Reductive Transformations: Reductive transformations also play a role in alkene synthesis, often in concert with other reactions. For instance, ozonolysis of an alkene followed by a reductive work-up can yield carbonyl compounds, which can then be subjected to olefination reactions researchgate.net. While not directly forming the terminal alkene of this compound in a single step, these processes are integral to synthetic sequences that might set the stage for Wittig reactions or other alkene-forming methodologies.

Table 1: Key Reactions for Alkene and Alcohol Formation

Reaction TypeKey Reactants/ReagentsProduct TypePrimary Application in this compound SynthesisReferences
Wittig ReactionAldehyde/Ketone + Phosphonium Ylide (e.g., Ph₃P=CH₂)AlkeneIntroduction of the terminal C14=C15 double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Ester ReductionEsters + LiAlH₄Primary AlcoholsConversion of ester functionalities to the terminal primary alcohol (-CH₂OH). libretexts.orgmasterorganicchemistry.com
Ester Reduction (Catalytic)Esters + Catalytic systems (e.g., Zn/silanes, CoCl₂/NaBH₄)Primary AlcoholsAlternative methods for reducing ester functionalities to primary alcohols. organic-chemistry.orgresearchgate.net
Lactone ReductionLactones (e.g., ω-Pentadecalactone) + LiAlH₄Diols (e.g., Pentadecane-1,15-diol)Opening of cyclic ester to form a diol, requiring further selective functionalization. libretexts.orgmasterorganicchemistry.com

The terminal primary alcohol group (-CH₂OH) of this compound is typically introduced by reducing a corresponding ester functionality.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and versatile reducing agent widely used for the conversion of esters to primary alcohols. The mechanism involves nucleophilic attack of hydride on the ester carbonyl, followed by elimination of the alkoxy group to form an aldehyde intermediate, which is then further reduced to the alkoxide and subsequently protonated to the primary alcohol libretexts.orgmasterorganicchemistry.com. This method is highly effective for generating the alcohol terminus.

Other Reducing Agents: While LiAlH₄ is common, other methods exist. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters libretexts.orgmasterorganicchemistry.com. However, various catalytic systems have been developed, including zinc-catalyzed reductions with silanes researchgate.net, or combinations like cobalt(II) chloride with NaBH₄, and ammonia-borane with TiCl₄, which can achieve the chemoselective reduction of esters to alcohols under milder conditions organic-chemistry.org.

Stereoselective and Asymmetric Synthesis of Chiral Pentadecane (B166386) Derivatives

While this compound itself is achiral, many biologically relevant long-chain molecules, including fatty acid derivatives and pheromones, possess chiral centers. The synthesis of such chiral pentadecane derivatives often employs stereoselective or asymmetric methodologies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to guide the stereochemical outcome of a reaction, thereby inducing diastereoselectivity ethz.chwikipedia.org. After the desired stereocenters are established, the auxiliary is removed and can often be recovered and reused ethz.chwikipedia.org.

Application in Long-Chain Synthesis: While direct examples for chiral this compound are not detailed, the principles are well-established for similar long-chain molecules. For instance, chiral oxazolidinones, such as (S)-4-benzyloxazolidin-2-one, have been successfully employed as chiral auxiliaries in the diastereoselective synthesis of chiral long-chain compounds, including pheromones mdpi.comresearchgate.net. In these syntheses, the auxiliary is covalently linked to a precursor molecule (e.g., a carboxylic acid derivative). Subsequent reactions, such as alkylation or reduction, are then directed by the stereochemistry of the auxiliary, leading to the formation of new chiral centers with high diastereomeric excess mdpi.comresearchgate.net. The auxiliary is typically cleaved off using reducing agents like LiAlH₄, yielding the chiral alcohol product researchgate.net. Other common chiral auxiliaries, such as chiral menthol (B31143) derivatives or Evans' auxiliaries, are also widely utilized in asymmetric synthesis ethz.chthieme-connect.comnumberanalytics.com.

Sophisticated Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic molecule characterization, offering detailed insights into the atomic connectivity and environment within Pentadec-14-en-1-ol.

¹H NMR Spectroscopy: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms. For this compound, characteristic signals include:

A signal for the terminal vinyl proton (H-14) typically appearing as a multiplet in the δ 5.0-5.5 ppm range.

Signals for the allylic protons (H-13) adjacent to the double bond, resonating in the δ 2.0-2.2 ppm range.

A signal for the methylene (B1212753) protons adjacent to the hydroxyl group (H-2), appearing as a triplet around δ 3.6-3.7 ppm.

A series of multiplets for the long alkyl chain methylene protons (H-3 to H-12) in the δ 1.2-1.5 ppm range.

A signal for the terminal methyl protons (H-15) as a triplet around δ 0.9 ppm.

The hydroxyl proton (OH) signal is variable and typically appears as a broad singlet, often in the δ 1.5-4.5 ppm range, depending on concentration and solvent.

¹³C NMR Spectroscopy: Carbon-13 NMR reveals the carbon backbone, providing distinct signals for each unique carbon atom. For this compound, expected signals include:

The terminal olefinic carbons (C-14 and C-15) appearing in the δ 114-140 ppm region. C-14 (attached to H-14) will be around δ 139 ppm, and C-15 (the terminal carbon of the double bond) will be around δ 114 ppm.

The allylic carbon (C-13) will resonate around δ 30-35 ppm.

The carbon bearing the hydroxyl group (C-1) will appear in the δ 60-65 ppm range.

The remaining methylene carbons (C-2 to C-12) will be observed in the δ 20-30 ppm range, with carbons closer to the functional groups exhibiting slightly shifted chemical shifts.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming structural assignments and establishing connectivity.

COSY would reveal proton-proton couplings, confirming the adjacency of protons along the alkyl chain and the vinyl protons.

HSQC directly correlates protons to the carbon atoms to which they are directly attached, confirming the assignments of ¹H and ¹³C signals. For instance, the signal for H-2 would be correlated to C-2.

HMBC is vital for establishing long-range correlations (2-3 bonds) between protons and carbons, particularly useful for confirming the position of the double bond and the alcohol functionality. For example, HMBC correlations could link the H-14 proton to C-13 and C-15, and the H-2 protons to C-1 and C-3, thereby confirming the entire carbon skeleton and functional group placement.

Table 3.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Proton/CarbonChemical Shift (δ, ppm)Assignment
¹H-23.6-3.7CH₂-OH
¹H-132.0-2.2Allylic CH₂
¹H-145.0-5.5Vinyl CH
¹H-15 (CH₃)0.9Terminal CH₃
¹H (chain)1.2-1.5Alkyl CH₂
¹³C-160-65C-OH
¹³C-1330-35Allylic C
¹³C-14139Vinyl C
¹³C-15114Terminal Vinyl C
¹³C (chain)20-30Alkyl C

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound by analyzing molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands:

A broad, strong absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol.

Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic chain.

A weak to medium intensity absorption around 1640-1680 cm⁻¹ indicative of the C=C stretching vibration of the terminal alkene.

A C-O stretching vibration for the primary alcohol typically appears in the 1050-1150 cm⁻¹ range.

The terminal alkene also shows characteristic out-of-plane C-H bending vibrations around 990 cm⁻¹ and 910 cm⁻¹, which are diagnostic for a terminal vinyl group.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations that are Raman-active, such as the C=C stretching mode, which is often more intense in Raman than in IR. It complements IR by providing information on symmetric vibrations and can be advantageous for samples that are difficult to prepare for IR analysis. The C-C stretching modes of the alkyl chain are also well-represented in Raman spectra.

Table 3.1.2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group VibrationIntensity
3200-3600O-H Stretch (Alcohol)Broad, Strong
2850-2960C-H Stretch (Aliphatic)Strong
1640-1680C=C Stretch (Alkene)Weak-Medium
1050-1150C-O Stretch (Alcohol)Medium
990, 910C-H Bend (Terminal Alkene)Medium

High-Resolution Mass Spectrometry (HRMS) is critical for accurate mass determination, enabling the unambiguous assignment of the elemental composition of this compound.

HRMS: For this compound (C₁₅H₃₀O), HRMS would yield a precise molecular mass. The monoisotopic mass is approximately 226.2300 Da. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion or protonated molecule ([M+H]⁺), the elemental formula can be unequivocally determined, distinguishing it from isobaric compounds.

Fragmentation Pathway Analysis: The fragmentation pattern observed in mass spectrometry provides further structural confirmation.

Electron Ionization (EI): Typically used with GC-MS, EI can cause extensive fragmentation. Common fragmentation pathways for primary alcohols include alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and the adjacent carbon is broken. This would lead to ions like [CH₂OH]⁺ (m/z 31) and [C₁₄H₂₉]⁺ (m/z 197). Allylic cleavage, due to the terminal double bond, is also expected, potentially yielding fragments related to the alkene portion.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These softer ionization techniques are often used with LC-MS and tend to produce a prominent molecular ion or protonated molecule ([M+H]⁺ at m/z 227.2375 for this compound) with less fragmentation, useful for initial identification.

Table 3.1.3: Key HRMS Data for this compound

Ion TypeTheoretical m/zElemental CompositionFragmentation Origin
Molecular Ion226.2300C₁₅H₃₀O[M]⁺
Protonated227.2375[C₁₅H₃₁O]⁺[M+H]⁺
Alpha-cleavage31.0340[CH₂OH]⁺Loss of C₁₄H₂₉
Alpha-cleavage197.2270[C₁₄H₂₉]⁺Loss of CH₂OH

Chromatographic Separation and Quantification Protocols

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence.

GC-MS is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds.

GC Separation: this compound, with its relatively long carbon chain, is amenable to GC analysis. However, due to the polar hydroxyl group, it may exhibit peak tailing or require higher temperatures. Derivatization, such as silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ether), is often employed to increase volatility, improve thermal stability, and enhance chromatographic peak shape. The GC column separates components based on their boiling points and polarity, with retention times being characteristic under specific conditions.

MS Detection: Coupled with GC, the mass spectrometer acts as a highly sensitive and selective detector. It provides mass spectra of eluted compounds, which are then compared to spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation patterns are crucial for confirming the structure, especially when dealing with unknown compounds or complex mixtures. GC-MS is thus ideal for profiling and identifying this compound in complex matrices and assessing the presence of related impurities.

Table 3.2.1: Representative GC-MS Parameters and Data for this compound (after TMS derivatization)

ParameterValueDescription
ColumnDB-5ms or equivalent (e.g., 30m x 0.25mm x 0.25µm)Non-polar capillary column for separating fatty compounds.
Injector Temp.250-280 °CHigh temperature for efficient vaporization of derivatized alcohol.
Oven Program50 °C (hold 1 min), ramp to 300 °C at 5-10 °C/minGradual temperature increase to elute compounds of varying volatility.
Detector (MS)EI (70 eV)Electron Ionization for fragmentation and library matching.
Retention Time (RT) ~15-18 min (example)Characteristic elution time for the derivatized compound.
Key Fragments (m/z) 31, 73, 143, 213, 283, 354 (M⁺-CH₃)Characteristic ions for TMS-ether of this compound.

HPLC is a versatile technique for separating compounds that are less volatile or thermally unstable, and it is particularly effective for purity assessment.

HPLC Separation: Reversed-phase HPLC (RP-HPLC) is commonly used for fatty alcohols. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol, acetonitrile) allows for the separation of this compound based on its hydrophobicity. Gradient elution is often employed to optimize separation.

Detection Methods:

UV/Vis Detection: this compound itself lacks a strong chromophore, making UV detection at low wavelengths (e.g., 210 nm) potentially useful but not highly selective. Diode Array Detection (DAD) can provide spectral information across a range of wavelengths, aiding in peak purity assessment and identification if impurities possess UV absorbance. For enhanced sensitivity and specificity, derivatization to introduce a UV-absorbing tag can be performed prior to analysis.

LC-MS and LC-FTMS: Coupling HPLC with mass spectrometry offers superior detection capabilities.

LC-MS: Provides molecular weight information for eluted peaks, confirming the identity of this compound and identifying impurities by their mass.

LC-FTMS (Fourier Transform Mass Spectrometry): Offers exceptionally high mass accuracy and resolution, allowing for the determination of elemental compositions of both the target analyte and any impurities. This is invaluable for comprehensive purity assessment, identifying trace contaminants, and confirming the structure of unknown impurities. FTMS can detect and quantify compounds at very low concentrations, making it ideal for stringent purity requirements.

Table 3.2.2: Representative HPLC Parameters and Detection for this compound Purity Assessment

ParameterRP-HPLC (C18 Column)Detection MethodInformation Gained
Mobile PhaseWater/Methanol or Acetonitrile GradientUV/DAD (210 nm)Retention time, peak area for quantification, basic purity check.
LC-MSMolecular weight confirmation, impurity identification.
LC-FTMSHigh-accuracy mass, elemental composition, trace impurity detection.
Retention Time (RT) ~12-15 min (example, dependent on method)Characteristic elution time.
Purity (% Area) >98% (typical target)Quantification of this compound relative to impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification Stages

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique valued for its simplicity, speed, and cost-effectiveness in analyzing mixtures and assessing compound purity libretexts.org. It operates on the principle of differential partitioning of analytes between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent system) wisc.eduorgchemboulder.com. For long-chain unsaturated alcohols like this compound, TLC serves as an indispensable tool in both monitoring the progress of synthetic reactions and guiding preliminary purification steps.

Reaction Monitoring: During the synthesis of this compound, TLC can effectively track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. By spotting aliquots of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, chemists can visualize the chemical transformations occurring. For instance, a spot corresponding to a starting material should diminish over time, while a new spot representing this compound should appear and intensify wisc.edubyjus.com. This allows for the optimization of reaction times and conditions.

Preliminary Purification: TLC is crucial for assessing the purity of a crude product and for identifying suitable solvent systems for larger-scale purification techniques, such as column chromatography. By comparing the retention factor (Rf) values of the product with those of potential impurities or starting materials, one can gauge the effectiveness of a particular solvent system in separating these components libretexts.orgchemistryhall.com. A well-defined single spot for this compound on a TLC plate, with no visible streaking or additional spots, indicates a high degree of purity under the tested conditions. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front libretexts.orgwisc.edu.

Typical solvent systems for separating long-chain alcohols often involve mixtures of nonpolar solvents like hexane (B92381) or petroleum ether with moderately polar solvents such as ethyl acetate (B1210297) or diethyl ether. The exact composition is optimized based on the polarity of the target compound and any expected impurities orgchemboulder.comchemistryhall.com. Visualization of the spots can be achieved using various staining agents, such as iodine vapor, potassium permanganate, or charring with sulfuric acid, which react with the alcohol to produce visible spots frontiersin.org.

Data Table: Example TLC Analysis of this compound

The following table illustrates hypothetical Rf values for this compound and potential impurities under different TLC conditions. These values are representative and would be determined experimentally.

Sample/ImpurityMobile Phase (Hexane:Ethyl Acetate)Rf Value (Solvent Front = 1.0)Visualization MethodNotes
This compound7:30.45Iodine VaporPrimary alcohol, moderately polar
This compound8:20.60Iodine VaporHigher Rf due to less polar mobile phase
Starting Material (e.g., 1-pentadecene)7:30.75Iodine VaporLess polar, higher Rf value
Byproduct (e.g., aldehyde)7:30.30KMnO₄ StainMore polar, lower Rf value

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods, such as polarimetry and Circular Dichroism (CD) spectroscopy, are analytical techniques used to investigate the chirality of molecules and to quantify their enantiomeric excess (ee) creative-proteomics.comchiralabsxl.comfrontiersin.org. Chirality refers to the property of a molecule that cannot be superimposed on its mirror image, typically arising from the presence of a stereogenic center (a carbon atom bonded to four different groups) wikipedia.org.

Crucially, this compound, with the structure CH₂=CH-(CH₂)₁₂-CH₂OH, is an achiral compound. It does not possess any stereogenic centers. The terminal double bond and the primary alcohol group are located at opposite ends of a linear carbon chain, and no carbon atom is bonded to four different substituents.

Therefore, chiroptical methods for determining enantiomeric excess are not applicable to this compound. These techniques are exclusively used for chiral molecules, where they measure the differential absorption or rotation of left- and right-circularly polarized light by the enantiomers. In the absence of chirality, this compound will not exhibit optical activity, and its enantiomeric composition will not differ from 0% ee, as there are no enantiomers to begin with. For compounds that are chiral, methods like NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral stationary phase chromatography are commonly employed to determine enantiomeric excess researchgate.netscielo.brresearchgate.net.

Biochemical and Ecological Significance in Natural Systems

Occurrence and Isolation from Diverse Biological Matrices

Pentadec-14-en-1-ol has been identified in a range of biological sources, from terrestrial plants to marine organisms and insect secretions, indicating its widespread distribution and varied origins.

Identification in Plant Extracts and Essential Oils

This unsaturated alcohol has been detected in various plant extracts and essential oils. For instance, Z-10-pentadecen-1-ol, an isomer, was identified as a constituent in the essential oil of Callitris glauca researchgate.net. Research on Centaurea furfuracea essential oil also reported the presence of Z-10-pentadecen-1-ol, contributing to its chemical profile researchgate.net. While specific studies focusing solely on this compound in plant extracts are limited in the provided search results, its presence in related isomers suggests its potential occurrence in other plant species, often as part of complex volatile organic compound mixtures mdpi.comtheses.czresearchgate.netplymouth.ac.uk.

Presence and Variation in Marine Organisms (e.g., Macroalgae Volatile Organic Compounds)

Marine organisms, particularly macroalgae, have been identified as sources of this compound and related compounds. Studies on the volatile organic compounds (VOCs) of the Adriatic macroalga Halopteris scoparia detected pentadec-1-ene, a related unsaturated aliphatic compound, with variations observed based on season and drying methods mdpi.comresearchgate.netirb.hr. Similarly, research on Cladostephus spongiosus identified various aliphatic compounds, including hydrocarbons and alcohols, within its VOC profile, with seasonal variations noted nih.govsemanticscholar.org. While this compound itself is not explicitly highlighted as a dominant compound in these specific marine studies, the presence of similar long-chain unsaturated alcohols and hydrocarbons indicates its potential role within the complex chemical ecology of marine flora researchgate.netplos.orgvvvcollege.orgfrontiersin.org.

Relevance in Insect Secretions and Semiochemical Research

This compound and its isomers have been recognized for their significance in insect semiochemical research, particularly as components of pheromones. For example, Z-10-pentadecen-1-ol has been identified in the essential oils of certain plants and has been studied in the context of insect communication researchgate.netresearchgate.net. The broader class of unsaturated alcohols and their derivatives are well-established as insect pheromones, playing crucial roles in mating behaviors, aggregation, and alarm signaling futurelearn.comnih.govcore.ac.ukuliege.bepsu.eduplantprotection.plasianpubs.orgslideshare.net. The specific role of this compound in insect secretions or as a pheromone component requires further detailed investigation, but its structural similarity to known semiochemicals suggests potential involvement futurelearn.comnih.govuliege.bepsu.eduasianpubs.org.

Molecular Mechanisms of Biological Interactions

Beyond its ecological distribution, this compound is being explored for its potential roles in cellular processes, particularly in relation to lipid metabolism and signaling pathways.

Investigation of Roles in Sphingolipid Metabolism and Ceramide Synthase Activity

The metabolism of sphingolipids, crucial components of cell membranes and signaling molecules, is an area where compounds like this compound may play a role. Ceramides, central intermediates in sphingolipid metabolism, are synthesized by ceramide synthases (CerS) nih.govbiomolther.orguniprot.orgembopress.orgbiorxiv.orgresearchgate.netavantiresearch.com. While direct studies explicitly detailing this compound's interaction with ceramide synthase or its direct involvement in sphingolipid metabolism are not extensively detailed in the provided search results, related long-chain alcohols and their derivatives are integral to these pathways. For instance, research has focused on developing chemical probes related to ceramide synthesis and metabolism, highlighting the importance of these lipid molecules in cellular signaling and disease nih.govbiomolther.orguniprot.orgembopress.orgbiorxiv.orgresearchgate.netavantiresearch.comuni-wuerzburg.deelifesciences.org. The investigation of fatty alcohols and their metabolic fates could reveal indirect or direct roles in modulating ceramide production or function.

Elucidation of Involvement in Cellular Signaling Pathways as Chemical Probes

The exploration of this compound as a chemical probe for cellular signaling pathways is an emerging area of interest. Chemical probes are vital tools for dissecting complex biological processes by allowing researchers to visualize or manipulate specific molecular targets uni-wuerzburg.demdpi.commdpi.com. While direct evidence of this compound being used as a chemical probe is not explicitly stated in the provided snippets, its structural class of unsaturated alcohols is often investigated for their interactions with cellular membranes and signaling cascades. The development of bifunctional probes for studying lipid-protein interactions and glycosphingolipid metabolism illustrates the broader trend of using chemically modified lipids to probe cellular functions nih.gov. Further research could establish this compound's utility in understanding cellular signaling events.

Natural Bioactivity Profiling and Structure-Activity Relationship Studies

Research into the bioactivity of this compound and related long-chain alcohols reveals a spectrum of properties, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These activities are often influenced by the compound's structure, particularly the length of the carbon chain and the presence and position of unsaturation.

Antimicrobial and Antifungal Efficacy of Related Compounds within Natural Extracts

Long-chain fatty alcohols, including unsaturated variants, have demonstrated antimicrobial and antifungal potential when found within natural extracts. Studies on various fatty alcohols indicate that their efficacy can be influenced by chain length and the presence of double bonds. For instance, 1-dodecanol (B7769020) and 1-tridecanol (B166897) were found to possess the highest antibacterial activity among tested long-chain fatty alcohols, though their mode of action differed from shorter-chain alcohols which exhibited membrane-damaging properties researchgate.net. While specific data for this compound in this context is limited in the provided search results, the general trend suggests that unsaturated fatty alcohols can contribute to the antimicrobial profile of natural products. Research into compounds like those found in plant-derived essential oils highlights the broad-spectrum activity of certain natural extracts against bacteria and fungi, with specific alcohols identified as key components fspublishers.org.

Antioxidant and Anti-inflammatory Properties of Long-Chain Alcohols and Derivatives

Long-chain fatty alcohols (LCFAs) have shown promise in modulating inflammatory processes. Studies on LCFAs isolated from pomace olive oil, which include tetracosanol, hexacosanol, and octacosanol, demonstrated significant dose-dependent reduction of nitric oxide production in LPS-stimulated macrophages, comparable to dexamethasone (B1670325) in inhibiting inducible nitric oxide synthase expression csic.esresearchgate.net. These LCFAs also reduced the release of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) csic.esresearchgate.net. Furthermore, LCFAs were found to inhibit phospholipase A2 enzyme activity, with an IC50 value of 6.2 μg/ml, suggesting a protective effect against inflammatory damage csic.esresearchgate.net. Policosanols, mixtures of long-chain aliphatic primary alcohols (C20–C36), have also been investigated for antioxidant and anti-inflammatory activities, with some studies indicating modulation of inflammatory proteases and protection against oxidative stress nih.gov. While this compound is a shorter-chain unsaturated alcohol compared to the C20-C36 range often studied for these properties, the general class of long-chain alcohols and their derivatives exhibit significant anti-inflammatory potential csic.esresearchgate.netnih.govgoogle.comgoogle.comgoogleapis.com.

Ecological Roles as Chemoattractants, Repellents, or Defensive Compounds

Unsaturated fatty alcohols and their derivatives play crucial roles in ecological interactions, particularly as components of insect pheromones. Research indicates that unsaturated fatty alcohols are synthesized de novo in pheromone glands and are key components in the communication systems of various moth species tp13.comchemecol.org. For instance, the production of (Z)-11-hexadecenol, a common moth pheromone component, has been achieved through biotechnological means, demonstrating the ecological relevance of these compounds tp13.com. These compounds can act as chemoattractants, guiding insects to mates or resources. While specific roles as repellents or defensive compounds for this compound are not explicitly detailed in the provided results, the broader class of fatty alcohols is known to be involved in insect behavior and signaling tp13.comchemecol.orgchemecol.org.

Compound List:

this compound

1-Dodecanol

1-Tridecanol

Tetracosanol

Hexacosanol

Octacosanol

Policosanols

Erythrodiol

Oleanolic acid

Maslinic acid

Phytol

Geranylgeraniol

α-Tocopherol (Vitamin E)

Stearyl alcohol

Erucyl alcohol

Arachidyl alcohol

Behenyl alcohol (Docosanol)

Triacontanol

n-Docosanol

n-Docosane

n-Docosanoic acid

Stearic acid

Erucamide

Brassidyl alcohol

γ-Linolenyl alcohol

Oleyl alcohol

Citronellol

Geraniol

Farnesol

p-Coumaric esters

Phenylpropanones

Allylic phenols

Ethyl-p-coumarate

1-(4-hydroxyphenyl)hex-1-en-3-one

Dioctyl SM

Octinoxate

Dodecyl ferulate

2-Ethylhexyl ferulate

Octyl sinapate

Octyl caffeate

Octyl ferulate

Tetradecanol

Hexadecanol

Octadecanol

Sinapic acid

Caffeic acid

Ferulic acid

Eugenol (B1671780)

Caryophyllene

2-Heptanone

3-Allyl-6-Methoxyphenol

Acetyl eugenol

Agmatine

Guanidine derivatives

Lanosterol

Dihydrolanosterol

Environmental Fate and Methodologies for Assessment

Analytical Approaches for Environmental Monitoring and Profiling

Accurate and sensitive analytical methods are essential for detecting and quantifying trace levels of Pentadec-14-en-1-ol and other long-chain alcohols in complex environmental matrices. mdpi.come-bookshelf.de

The analysis of fatty alcohols in environmental samples typically involves extraction, derivatization, and chromatographic separation. rsc.org

Extraction: Common techniques include liquid-liquid extraction for aqueous samples and solvent extraction for soils and sediments. e-bookshelf.de Accelerated Solvent Extraction (ASE) has been shown to provide higher recovery of long-chain alcohols from plant materials compared to traditional saponification and esterification methods. researchgate.net

Analysis: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of fatty alcohols. rsc.org Due to their low volatility and polar nature, alcohols often require derivatization prior to GC analysis to improve their chromatographic behavior. Liquid chromatography (LC) techniques can also be employed for the analysis of free fatty alcohols and their derivatives. rsc.org

Sensitivity: For trace-level determination in aqueous samples, methods involving derivatization to form alkyl nitrites followed by GC with an electron capture detector (GC-ECD) have been developed, achieving detection limits in the low microgram-per-liter (µg/L) range for smaller alcohols. nih.gov Similar principles can be applied to long-chain alcohols to achieve the necessary sensitivity for environmental monitoring.

Table 2: Overview of Analytical Techniques for Long-Chain Alcohols

Analytical Step Technique Description Source
Extraction Accelerated Solvent Extraction (ASE) Uses elevated temperature and pressure to extract analytes from solid matrices like soil or plant tissue. researchgate.net
Liquid-Liquid Extraction Partitions analytes between two immiscible liquid phases, commonly used for water samples. e-bookshelf.de
Solid-Phase Extraction (SPE) Concentrates and purifies analytes from a liquid sample by adsorbing them onto a solid sorbent. e-bookshelf.de
Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them based on their mass-to-charge ratio. Often requires derivatization for alcohols. rsc.org
Liquid Chromatography (LC) Separates compounds in a liquid mobile phase. Suitable for analyzing free fatty alcohols without derivatization. rsc.org

This compound can be classified as a biogenic volatile organic compound (BVOC), as related long-chain unsaturated molecules are known to be emitted by plants and insects. oup.com These compounds can serve various biological functions, including acting as pheromones. oup.com Monitoring their emission involves collecting air samples and analyzing them using sensitive techniques like GC-MS. The study of these emissions is crucial for understanding atmospheric chemistry and ecological signaling.

Considerations for Environmental Impact and Sustainable Production Practices

An environmental risk assessment for long-chain alcohols (C12-C15) concluded a low risk to the environment. nih.gov While chronic aquatic toxicity studies showed a toxicity maximum for Daphnia magna between C13 and C14, alcohols with chains longer than C14 were less toxic, partly due to their lower water solubility. nih.gov The rapid biodegradation of these compounds further mitigates their potential environmental impact. nih.govwikipedia.org

Sustainable production of long-chain alcohols is an area of active research, moving away from petrochemical feedstocks. nih.gov Key sustainable approaches include:

Microbial Synthesis: Metabolic engineering of microorganisms like yeast (Yarrowia lipolytica) and bacteria allows for the production of specific fatty alcohols from renewable feedstocks. nih.govfrontiersin.org This approach offers a low environmental footprint compared to traditional chemical synthesis. nih.gov

Enzymatic Processes: The use of enzymatic cascades to convert fatty acids from non-edible oils into value-added alcohols presents a green chemistry alternative. rsc.org

Renewable Feedstocks: Utilizing biomass, agricultural by-products, or captured carbon dioxide as starting materials for alcohol synthesis can significantly reduce the carbon footprint of production. cicenergigune.comcicenergigune.comnih.gov These processes contribute to a more circular and sustainable bio-based economy. rsc.org

Future Research Directions and Interdisciplinary Avenues

The study of Pentadec-14-en-1-ol, a significant long-chain unsaturated alcohol, stands at a confluence of various scientific disciplines. While its role as a semiochemical is an area of active investigation, future research is poised to unlock its full potential through innovative synthesis, advanced analytical methods, and a deeper understanding of its biological functions. The exploration of this compound opens up new avenues in sustainable chemistry, analytical science, chemical biology, and environmental management.

Q & A

Q. What are the standard protocols for synthesizing Pentadec-14-en-1-ol, and how is purity validated?

Synthesis typically involves catalytic hydrogenation of pentadec-14-yn-1-ol or esterification followed by reduction. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and gas chromatography (GC). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (>95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities. Reproducibility hinges on documenting catalyst ratios (e.g., 5% Pd/BaSO₄) and reaction conditions (e.g., H₂ pressure, 40–60 psi) .

Q. How is this compound isolated from natural sources, and what challenges arise in extraction?

Isolation employs solvent extraction (hexane/ethanol mixtures) combined with column chromatography using silica gel. Challenges include low natural abundance (<0.2% in Ximenia americana seed oil) and co-elution with structurally similar lipids. Methodological refinements, such as high-performance liquid chromatography (HPLC) with diode-array detection, improve selectivity. Documentation of solvent polarity gradients and retention times is critical for reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Fourier-transform infrared spectroscopy (FTIR) confirms hydroxyl and alkene functional groups (O-H stretch: 3200–3600 cm⁻¹; C=C stretch: 1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) determines molecular weight (228.36 g/mol), while ¹³C NMR resolves carbon environments (e.g., δ 62.5 ppm for C-1, δ 128–130 ppm for C-14/C-15). Cross-validation with computational chemistry tools (e.g., Gaussian DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., antimicrobial IC₅₀ ranging from 12–45 µg/mL) often stem from variability in assay conditions. A meta-analysis framework should standardize variables:

  • Population : Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 vs. clinical isolates).
  • Intervention : Concentration gradients and solvent controls (DMSO ≤0.1%).
  • Comparison : Positive controls (e.g., ampicillin) and negative controls.
  • Outcome : MIC/MBC endpoints aligned with CLSI guidelines. Statistical tools (ANOVA with post-hoc Tukey tests) identify significant outliers .

Q. What experimental designs optimize the study of this compound’s stability under varying environmental conditions?

Use a factorial design to test:

  • Factors : Temperature (4°C, 25°C, 40°C), pH (5.0–9.0), and light exposure (UV vs. dark).
  • Response variables : Degradation kinetics (HPLC peak area reduction over 30 days). Accelerated stability studies (40°C/75% RH) predict shelf-life via Arrhenius modeling. Include stability-indicating assays (e.g., oxidative stress tests with tert-butyl hydroperoxide) .

Q. How can molecular dynamics simulations elucidate this compound’s interactions with lipid bilayers?

Simulations (GROMACS/NAMD) model the compound’s insertion into phospholipid bilayers (e.g., DPPC). Key parameters:

  • Force fields : CHARMM36 for lipids; GAFF for this compound.
  • Trajectory analysis : Lateral diffusion coefficients, membrane thickness changes. Validation against experimental data (e.g., small-angle X-ray scattering) ensures predictive accuracy. Theoretical frameworks should align with the hydrophobic mismatch hypothesis .

Q. What methodologies assess the ecological impact of this compound in aquatic ecosystems?

Apply OECD Test No. 201/202:

  • Algal growth inhibition : Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L for 72 hours.
  • Daphnia magna acute toxicity : 48-hour LC₅₀ determination.
  • Bioaccumulation potential : Log Kow (octanol-water partition coefficient) calculated via shake-flask method. Correlate results with QSAR models to predict environmental persistence .

Q. How can isotopic labeling track this compound’s metabolic pathways in model organisms?

Synthesize deuterated analogs (e.g., 1-d₁-Pentadec-14-en-1-ol) and administer to Caenorhabditis elegans. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace metabolites. Quantify β-oxidation products (e.g., acetyl-CoA derivatives) and compare with wild-type controls. Methodological rigor requires IRB approval for ethical animal use protocols .

Methodological Frameworks

  • For hypothesis-driven research : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions and avoid scope creep .
  • For data validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental feasibility and societal impact .
  • For reproducibility : Adhere to CONSORT-EHEALTH guidelines for transparent reporting of experimental variables and statistical power calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.